2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate
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Overview
Description
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes both oxopropanoyl and N-methylcarbamimidamido groups. It is known for its reactivity and versatility in chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate typically involves the reaction of 2-oxopropanoic acid chloride with N-methylcarbamimidamidoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxopropanoic acid: Shares the oxopropanoic acid moiety but lacks the N-methylcarbamimidamido group.
N-Methylcarbamimidamidoacetate: Contains the N-methylcarbamimidamido group but lacks the oxopropanoic acid moiety
Uniqueness
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is unique due to its combined functional groups, which confer distinct reactivity and versatility. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O4 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
[2-[carbamimidoyl(methyl)amino]acetyl] 2-oxopropanoate |
InChI |
InChI=1S/C7H11N3O4/c1-4(11)6(13)14-5(12)3-10(2)7(8)9/h3H2,1-2H3,(H3,8,9) |
InChI Key |
TURFMRXZRHGOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC(=O)CN(C)C(=N)N |
Origin of Product |
United States |
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